molecular formula C16H19N5O2S B2444382 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine CAS No. 1351607-88-9

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

Número de catálogo: B2444382
Número CAS: 1351607-88-9
Peso molecular: 345.42
Clave InChI: ZNHMWXQIHBHVAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with a pyridin-2-yl group and a piperazine ring bearing a cyclopropylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Propiedades

IUPAC Name

3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-24(23,13-4-5-13)21-11-9-20(10-12-21)16-7-6-15(18-19-16)14-3-1-2-8-17-14/h1-3,6-8,13H,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHMWXQIHBHVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Pyridazine Core Construction

Pyridazine derivatives are commonly synthesized via cyclocondensation or cycloaddition reactions. A prevalent method involves the reaction of 1,4-diketones with hydrazines, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidines. For the target compound, a modified approach using 1,2-diacetylene and hydrazine hydrate under acidic conditions yields 3,6-dichloropyridazine (I ), a versatile intermediate for further functionalization.

$$
\text{1,2-Diacetylene} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, Δ}} \text{3,6-Dichloropyridazine (I)}
$$

Piperazine Sulfonylation Strategy

The 4-(cyclopropylsulfonyl)piperazine group is introduced via a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction of I with piperazine in dimethylformamide (DMF) at 80°C affords 3-(piperazin-1-yl)-6-chloropyridazine (II ).
  • Sulfonylation : Treatment of II with cyclopropylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields 3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-chloropyridazine (III ).

$$
\text{II} + \text{Cyclopropylsulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{III}
$$

Pyridin-2-yl Group Installation

The final step employs a Suzuki-Miyaura cross-coupling between III and pyridin-2-ylboronic acid. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF)/water at 90°C, the reaction installs the pyridin-2-yl group, yielding the target compound.

$$
\text{III} + \text{Pyridin-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}
$$

Detailed Synthetic Protocols

Synthesis of 3,6-Dichloropyridazine (I)

Procedure :

  • Charge a flask with 1,2-diacetylene (10 mmol) and hydrazine hydrate (12 mmol) in 30 mL ethanol.
  • Add concentrated HCl (2 mL) and reflux at 85°C for 6 hr.
  • Cool to room temperature, pour into ice water, and extract with ethyl acetate.
  • Dry over Na₂SO₄ and concentrate under vacuum to obtain I as a white solid (Yield: 78%).

Key Parameters :

  • Temperature : 85°C
  • Reaction Time : 6 hr
  • Solvent : Ethanol

Preparation of 3-(Piperazin-1-yl)-6-chloropyridazine (II)

Procedure :

  • Dissolve I (5 mmol) in DMF (15 mL).
  • Add piperazine (7.5 mmol) and heat at 80°C for 12 hr under N₂.
  • Quench with water, extract with DCM, and concentrate.
  • Purify by column chromatography (SiO₂, EtOAc/hexane 1:3) to isolate II (Yield: 65%).

Optimization Notes :

  • Excess piperazine (1.5 eq) improves conversion.
  • DMF enhances nucleophilicity of piperazine.

Sulfonylation to 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-chloropyridazine (III)

Procedure :

  • Dissolve II (3 mmol) in DCM (20 mL).
  • Add TEA (6 mmol) and cool to 0°C.
  • Slowly add cyclopropylsulfonyl chloride (3.3 mmol) and stir at 25°C for 4 hr.
  • Wash with brine, dry, and concentrate to obtain III (Yield: 82%).

Critical Factors :

  • Stoichiometry : 1.1 eq sulfonyl chloride minimizes di-sulfonylation.
  • Base : TEA scavenges HCl, preventing side reactions.

Suzuki Coupling for Pyridin-2-yl Installation

Procedure :

  • Combine III (2 mmol), pyridin-2-ylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and Na₂CO₃ (4 mmol) in THF/H₂O (3:1, 15 mL).
  • Heat at 90°C under N₂ for 8 hr.
  • Extract with EtOAc, dry, and purify via chromatography (Yield: 70%).

Catalyst System :

  • Pd(PPh₃)₄ provides high activity for aryl-aryl coupling.
  • Na₂CO₃ ensures basic conditions for transmetalation.

Alternative Synthetic Routes

One-Pot Cyclocondensation Approach

A convergent strategy synthesizes the pyridazine core with pre-installed substituents:

  • React cyclopropanesulfonamide with 2-chloro-5-(pyridin-2-yl)pyridazine in the presence of piperazine.
  • Use CuI as a catalyst in DMSO at 120°C to facilitate simultaneous C-N bond formation (Yield: 58%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Mix III (1 mmol) and pyridin-2-ylboronic acid (1.2 mmol) with Pd(OAc)₂ (0.05 mmol) in DMF.
  • Irradiate at 150°C for 30 min (Yield: 75%).

Analytical and Optimization Data

Table 1: Comparison of Sulfonylation Conditions

Base Solvent Temp (°C) Time (hr) Yield (%)
Triethylamine DCM 25 4 82
Pyridine THF 40 6 68
DBU Acetone 25 3 74

Table 2: Suzuki Coupling Catalysts

Catalyst Ligand Yield (%)
Pd(PPh₃)₄ None 70
PdCl₂(dppf) dppf 65
Pd(OAc)₂ XPhos 72

Challenges and Solutions

Regioselectivity in Substitution

The electron-deficient pyridazine core favors substitution at position 3 over 6 due to resonance stabilization of the intermediate. Using polar aprotic solvents (e.g., DMF) enhances reactivity at position 3.

Purification of Isomers

Chromatographic separation on silica gel with EtOAc/hexane (1:2) resolves positional isomers. Recrystallization from ethyl acetate/cyclohexane improves purity to >99%.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes regioselective substitution at electron-deficient positions (C4 or C5). For example:

  • Halogenation : Treatment with POCl₃ introduces chlorine at C4 (activated by adjacent electron-withdrawing groups) .

  • Amination : Reaction with piperazine derivatives occurs at C3 or C6 under basic conditions, leveraging the sulfonamide’s electron-withdrawing effects .

Example Reaction :

Pyridazine-Cl+PiperazineK₂CO₃, DMF3-(Piperazin-1-yl)pyridazine[8]\text{Pyridazine-Cl} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Piperazin-1-yl)pyridazine} \quad[8]

Suzuki-Miyaura Cross-Coupling

The pyridinyl substituent at C6 participates in palladium-catalyzed coupling reactions:

  • Borylation : Reaction with bis(pinacolato)diboron forms a boronic ester intermediate, enabling cross-couplings with aryl halides .

Conditions :

CatalystLigandSolventYield (%)Reference
Pd(PPh₃)₄XPhosDioxane85

Cycloaddition Reactions

The pyridazine ring acts as a diene in [4+2] Diels-Alder reactions:

  • With Maleimides : Forms fused bicyclic adducts at 80–100°C .

  • Triazole Formation : 1,3-dipolar cycloaddition with azides under Cu(I) catalysis yields triazole-fused derivatives .

Key Data :

  • Reaction with benzyl azide produces 1,2,3-triazolo[4,5-d]pyridazine (m.p. 215–217°C) .

Sulfonamide Hydrolysis

The cyclopropylsulfonyl group undergoes acid-catalyzed hydrolysis:

Cyclopropyl-SO₂-NR₂HCl, H₂OCyclopropane-SO₃H+Amine[1][5]\text{Cyclopropyl-SO₂-NR₂} \xrightarrow{\text{HCl, H₂O}} \text{Cyclopropane-SO₃H} + \text{Amine} \quad[1][5]

Kinetics :

  • Rate constant (kk) = 1.2×1031.2 \times 10^{-3} s⁻¹ at pH 2.

Oxidation Reactions

  • Cyclopropane Ring : Resistant to oxidation under mild conditions but cleaved by ozone or strong oxidants (e.g., KMnO₄).

  • Piperazine Ring : Oxidized to pyrazine derivatives using MnO₂ or DDQ .

Biological Target Interactions

While not a chemical reaction, the compound inhibits enzymes via:

  • H-Bonding : Pyridazine N-atoms interact with Asp154 and Tyr1497 in SMARCA4 bromodomains .

  • π-Stacking : Pyridinyl group engages aromatic residues in kinase binding pockets .

Stability Under Physiological Conditions

ConditionHalf-life (h)Degradation ProductReference
pH 7.4, 37°C48Desulfonated pyridazine
pH 1.2, 37°C12Sulfonic acid derivative

Key Mechanistic Insights

  • Electron Deficiency : Pyridazine’s low π-electron density directs electrophiles to C4/C5 .

  • Sulfonamide Activation : The –SO₂– group enhances leaving-group ability in substitution reactions .

  • Steric Effects : Cyclopropane imposes conformational constraints, moderating reaction rates.

This compound’s versatility in cross-couplings, cycloadditions, and targeted substitutions positions it as a valuable intermediate in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as an analgesic and anti-inflammatory agent. Research indicates that derivatives of pyridazine compounds exhibit a range of biological activities, including:

  • Analgesic Activity : Several studies have shown that pyridazine derivatives possess potent analgesic effects. For instance, certain 2-substituted 4,5-dihalo-pyridazinones demonstrated high analgesic activity without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models. For example, 6-substituted pyridazinones have shown significant anti-inflammatory activity, making them potential candidates for treating conditions like arthritis .

Case Study: Analgesic Efficacy

A series of experiments evaluated the analgesic properties of different pyridazine derivatives, including the target compound. In a p-benzoquinone-induced writhing test, some derivatives exhibited greater efficacy than traditional analgesics like aspirin and morphine . The results indicated a promising therapeutic profile with minimal gastrointestinal side effects.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO).

Case Study: MAO Inhibition

In a comparative study involving various pyridazine derivatives, one compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where MAO-B plays a critical role in neurotransmitter metabolism .

Anticancer Potential

Research into the anticancer properties of pyridazine derivatives has gained traction. The structural characteristics of the compound may allow it to interact with cancer cell pathways effectively.

Case Study: Antitumor Activity

In vitro studies have indicated that similar pyridazine compounds can inhibit tumor cell proliferation. For example, certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridazine structure could enhance antitumor activity .

Cardiovascular Effects

Pyridazine derivatives have been studied for their cardiovascular effects due to their inotropic and vasodilatory properties.

Data Table: Cardiovascular Activity of Pyridazine Derivatives

CompoundActivity TypeObserved EffectReference
Compound AInotropicIncreased cardiac contractility
Compound BVasodilatoryRelaxation of vascular smooth muscle
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazinePotentially beneficialFurther studies needed

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.

Key Findings from SAR Studies

  • Modifications at the piperazine and pyridazine moieties significantly influence biological activity.
  • Substituents on the pyridine ring can enhance potency and selectivity against specific biological targets.

Mecanismo De Acción

The mechanism of action of 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the cyclopropylsulfonyl group and the combination of pyridazine and pyridin-2-yl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its unique structural characteristics, including the presence of a pyridazine core, a piperazine moiety, and a cyclopropylsulfonyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O2S, with a molecular weight of 345.4 g/mol. The compound features a pyridazine ring substituted with a pyridin-2-yl group and a piperazine ring that contains a cyclopropylsulfonyl substituent. This configuration is crucial for its biological interactions and pharmacological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Study:
A study evaluating the antitumor effects of pyridazine derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent growth inhibition. The structure-activity relationship (SAR) analysis suggested that modifications in the substituents significantly influenced their efficacy .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have reported activity against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 125 µg/mL .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
Compound AStaphylococcus aureus62.5Disruption of cell wall synthesis
Compound BCandida albicans31.25Inhibition of ergosterol biosynthesis
Compound CEscherichia coli125Inhibition of protein synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases, which play critical roles in cancer proliferation and survival .
  • Cell Cycle Arrest: Studies indicate that it can induce cell cycle arrest at the S-phase, preventing further cellular division and promoting apoptosis in susceptible cells .
  • Membrane Disruption: The antifungal activity is believed to result from the compound's ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death .

Q & A

Q. What are the optimal synthetic routes for 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Key steps include:
  • Step 1 : Piperazine functionalization with cyclopropylsulfonyl groups using sulfonyl chlorides under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Step 2 : Pyridazine core modification via Buchwald-Hartwig coupling or SNAr reactions with pyridin-2-yl groups .
    Optimization requires systematic variation of:
  • Temperature : Higher temperatures (80–100°C) for coupling reactions; lower temperatures (0–25°C) for sulfonylation to avoid side products.
  • Solvent : Polar aprotic solvents (DMF, DMSO) for solubility; dichloromethane for stepwise purification .
  • Catalysts : Pd-based catalysts (e.g., Pd(dba)₂) for coupling efficiency .

Table 1 : Reaction Condition Comparison for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationNaH, DMF, 0°C78>95%
Pyridazine couplingPd(dba)₂, dioxane, 100°C6592%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylsulfonyl proton signals at δ 1.0–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 412.5 [M+H]⁺ for C₂₀H₂₄N₆O₂S) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. What are the primary biological targets hypothesized for this compound based on its structural analogs?

  • Methodological Answer : Analogous pyridazine derivatives target:
  • Neurotransmitter Receptors : Serotonin (5-HT₃) and dopamine receptors due to piperazine moieties .
  • Enzymes : Kinases (e.g., MAPK) and viral proteases (e.g., HIV-1 protease) via sulfonyl group interactions .
  • In vitro Validation : Use radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) and enzyme inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies involving pyridazine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .
  • Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., SPR for binding, functional cAMP assays).
  • Structural Confounders : Impurity profiles (e.g., residual solvents affecting cytotoxicity). Validate via LC-MS and batch-to-batch comparisons .

Q. What computational strategies are recommended for predicting the reactivity and stability of intermediates during synthesis?

  • Methodological Answer :
  • Quantum Mechanical (QM) Calculations : Use Gaussian or ORCA to model transition states (e.g., sulfonylation energy barriers) and optimize reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMSO vs. THF) .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents .

Q. How does the electronic configuration of the cyclopropylsulfonyl group influence the compound's pharmacological profile compared to other sulfonyl substituents?

  • Methodological Answer : The cyclopropylsulfonyl group enhances:
  • Metabolic Stability : Reduced CYP450 oxidation due to strain-free cyclopropane .
  • Target Selectivity : Electron-withdrawing effects increase affinity for sulfonyl-binding pockets (e.g., carbonic anhydrase vs. aryl sulfotransferase) .

Table 2 : Substituent Effects on Bioactivity (IC₅₀ in µM)

SubstituentTarget ATarget BSelectivity Ratio (A/B)
Cyclopropylsulfonyl0.121.815.0
Phenylsulfonyl0.450.92.0
Data extrapolated from analogs in

Methodological Troubleshooting

Q. How to address low yields in the final coupling step of the synthesis?

  • Steps :

Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved turnover .

Solvent Optimization : Switch from dioxane to toluene for better thermal stability .

Intermediate Purity : Pre-purify piperazine intermediates via flash chromatography (SiO₂, EtOAc/hexane) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.